
9-Ethynylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethynylacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anticancer agents. This compound, with its unique ethynyl group at the 9th position, exhibits distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethynylacridine typically involves the dehydrobromination of 9-(1,2-dibromoethyl)acridine. This precursor can be obtained by the bromination of 9-vinylacridine. The dehydrobromination process is carried out using methanolic potassium hydroxide in dioxane, yielding this compound with a 55% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The key steps involve the bromination of 9-vinylacridine followed by dehydrobromination under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-Ethynylacridine undergoes various chemical reactions, including:
Addition Reactions: It reacts with active methylene compounds such as malononitrile and ethyl cyanoacetate in the presence of aqueous sodium hydroxide to form 1,1-disubstituted 3-(9-acridanylidene)propenes.
Substitution Reactions: It can react with p-nitrosodialkylaniline under the influence of hydrochloric acid in ethanol to form 1-(9-acridinyl)-1,2-bis(p-dialkylaminophenylimino)ethane N1,N2-dioxide.
Common Reagents and Conditions:
Aqueous Sodium Hydroxide: Used in addition reactions with active methylene compounds.
Hydrochloric Acid in Ethanol: Used in substitution reactions with p-nitrosodialkylaniline.
Major Products Formed:
1,1-Disubstituted 3-(9-acridanylidene)propenes: Formed from reactions with malononitrile and ethyl cyanoacetate.
1-(9-Acridinyl)-1,2-bis(p-dialkylaminophenylimino)ethane N1,N2-dioxide: Formed from reactions with p-nitrosodialkylaniline.
Aplicaciones Científicas De Investigación
9-Ethynylacridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-ethynylacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound’s ethynyl group enhances its binding affinity to DNA, making it a potent agent for studying DNA interactions .
Comparación Con Compuestos Similares
9-Vinylacridine: A precursor in the synthesis of 9-ethynylacridine.
9-Aminoacridine: Known for its antibacterial properties and used as a fluorescent dye.
Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Uniqueness of this compound: this compound stands out due to its ethynyl group, which imparts unique chemical reactivity and enhances its ability to intercalate into DNA. This makes it particularly valuable for applications in medicinal chemistry and molecular biology .
Propiedades
Fórmula molecular |
C15H9N |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
9-ethynylacridine |
InChI |
InChI=1S/C15H9N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h1,3-10H |
Clave InChI |
YNIURVAGOWGKOT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


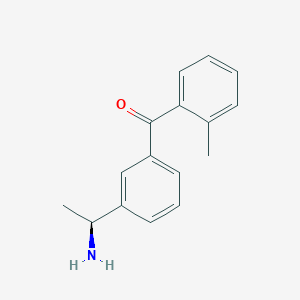

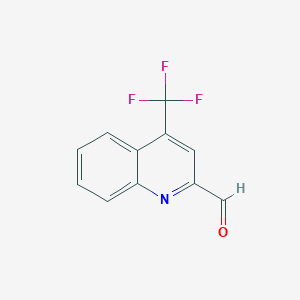

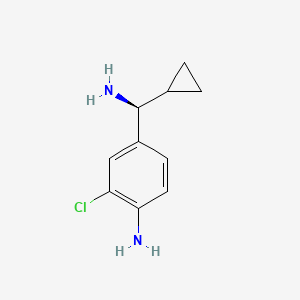
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)

![Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate](/img/structure/B12964329.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
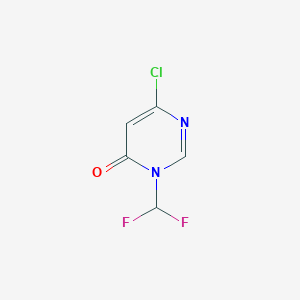
![3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12964349.png)
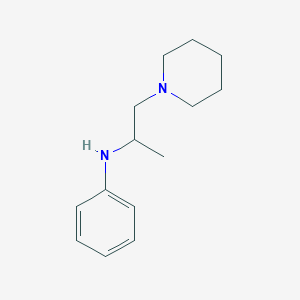
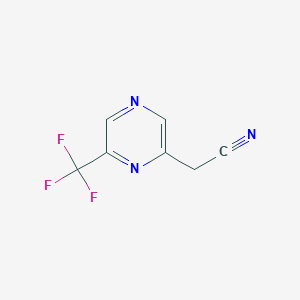
![6-(3-methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12964364.png)
